Probucol-d6

Description

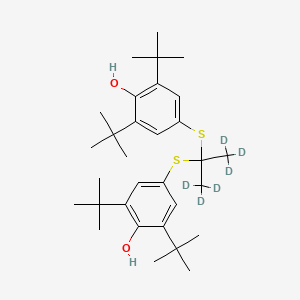

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C31H48O2S2 |

|---|---|

Molecular Weight |

522.9 g/mol |

IUPAC Name |

2,6-ditert-butyl-4-[1,1,1,3,3,3-hexadeuterio-2-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanylpropan-2-yl]sulfanylphenol |

InChI |

InChI=1S/C31H48O2S2/c1-27(2,3)21-15-19(16-22(25(21)32)28(4,5)6)34-31(13,14)35-20-17-23(29(7,8)9)26(33)24(18-20)30(10,11)12/h15-18,32-33H,1-14H3/i13D3,14D3 |

InChI Key |

FYPMFJGVHOHGLL-AOUIHTGTSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(SC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)SC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SC(C)(C)SC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Probucol-d6: A Technical Guide to Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Probucol-d6 is the deuterated analog of Probucol, a lipid-lowering agent with potent antioxidant properties. The substitution of six hydrogen atoms with deuterium imparts a higher molecular weight, making it an ideal internal standard for mass spectrometry-based bioanalytical assays of Probucol.[1] This technical guide provides an in-depth overview of the chemical properties and stability of this compound, offering critical data and methodologies for researchers and drug development professionals.

Chemical and Physical Properties

While specific experimental data for this compound is limited, the following table summarizes the known and predicted physicochemical properties. The data for the non-deuterated form, Probucol, is included as a close proxy, given that deuterium substitution is not expected to significantly alter these fundamental properties.

| Property | Value | Source |

| Chemical Name | 2,6-ditert-butyl-4-[2-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanylpropan-2-ylsulfanyl]phenol-d6 | N/A |

| Molecular Formula | C₃₁H₄₂D₆O₂S₂ | [1] |

| Molecular Weight | 522.88 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 125-128 °C (Probucol) | [2][3] |

| Solubility | Insoluble in water; Soluble in ethanol; Extremely soluble in chloroform (Probucol) | [2] |

| pKa (predicted) | 10.27 ± 0.70 (Probucol) | [2][4] |

| logP (predicted) | 8.92 - 10.57 (Probucol) | [5] |

Stability and Storage

Proper handling and storage are crucial for maintaining the integrity of this compound.

Storage Conditions:

-

Store in a well-closed, light-resistant container.

-

Recommended storage is at room temperature, away from heat, moisture, and direct light.[6][7]

-

Keep in a dry and well-ventilated place.[8]

Stability Profile:

-

General Stability: Probucol is a stable compound under recommended storage conditions.

-

Oxidative Degradation: As a potent antioxidant, Probucol itself is susceptible to oxidation. In the presence of oxidizing agents, it can be converted to a spiroquinone and a diphenoquinone.[9]

-

Formulation Stability: In a study of otic formulations, Probucol microparticles demonstrated good short-term stability, with only about a 10% loss over seven days under specific storage conditions.[10]

Experimental Protocols

Detailed methodologies are essential for obtaining reliable and reproducible data. The following sections outline protocols for key experiments related to the chemical properties and stability of this compound.

Determination of Lipophilicity (logP) by RP-HPLC

Objective: To determine the octanol-water partition coefficient (logP), a measure of lipophilicity, using reversed-phase high-performance liquid chromatography (RP-HPLC). This method is a reliable alternative to the traditional shake-flask method.

Methodology:

-

System Preparation:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A C18 stationary phase column.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH 7.4) and an organic modifier (e.g., methanol or acetonitrile). The exact ratio should be optimized to achieve adequate retention.

-

Reference Compounds: A series of compounds with known logP values that span the expected logP of this compound.

-

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol).

-

Prepare working solutions by diluting the stock solution with the mobile phase.

-

Prepare solutions of the reference compounds in the mobile phase.

-

-

Chromatographic Analysis:

-

Inject the reference compounds and this compound solutions into the HPLC system.

-

Record the retention time (t_R) for each compound.

-

Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).

-

-

Data Analysis:

-

Calculate the capacity factor (k) for each compound using the formula: k = (t_R - t_0) / t_0.

-

Plot a calibration curve of log k versus the known logP values of the reference compounds.

-

Determine the logP of this compound by interpolating its log k value on the calibration curve.

-

Stability Indicating Assay by HPLC

Objective: To develop and validate an HPLC method to quantify the degradation of this compound under various stress conditions, thus determining its stability profile.

Methodology:

-

Method Development:

-

Develop an HPLC method capable of separating this compound from its potential degradation products. This typically involves screening different columns, mobile phases, and gradient conditions.

-

-

Forced Degradation Studies:

-

Expose solutions of this compound to various stress conditions to induce degradation:

-

Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Heat the solid drug at 105°C for 24 hours.

-

Photodegradation: Expose the drug solution to UV light (254 nm) and visible light for a defined period.

-

-

Analyze the stressed samples by the developed HPLC method.

-

-

Method Validation:

-

Validate the HPLC method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The method is considered stability-indicating if it can resolve the parent drug peak from all degradation product peaks.

-

-

Long-Term and Accelerated Stability Studies:

-

Store this compound under controlled temperature and humidity conditions as per ICH guidelines (e.g., 25°C/60% RH for long-term and 40°C/75% RH for accelerated studies).

-

Analyze samples at predetermined time points to quantify the amount of this compound remaining and any degradation products formed.

-

Visualizations

Experimental Workflow for Stability Indicating HPLC Method Development

Caption: Workflow for developing a stability-indicating HPLC method.

Signaling Pathway of Probucol's Antioxidant and Lipid-Lowering Effects

Caption: Probucol's mechanism of action in lipid metabolism.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. chembk.com [chembk.com]

- 3. Probucol | C31H48O2S2 | CID 4912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Probucol | 23288-49-5 [chemicalbook.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Probucol (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 7. e-lactancia.org [e-lactancia.org]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. Concentration-dependent antioxidant activity of probucol in low density lipoproteins in vitro: probucol degradation precedes lipoprotein oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Probucol-Ursodeoxycholic Acid Otic Formulations: Stability and In Vitro Assessments for Hearing Loss Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core In Vitro Mechanisms of Action of Probucol-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the in vitro mechanism of action of Probucol-d6. As a deuterated analog of Probucol, its mechanisms at the cellular and molecular level are identical to those of the parent compound. Deuteration is primarily a strategy to modify pharmacokinetic properties and is not expected to alter in vitro biological activity. This document consolidates key findings on Probucol's antioxidant, anti-inflammatory, and lipid-modulating effects, presenting quantitative data, detailed experimental methodologies, and visual representations of critical pathways to support further research and drug development.

Introduction

Probucol is a lipophilic bis-phenol compound with potent antioxidant and lipid-modulating properties.[1] While initially developed as a lipid-lowering agent, its clinical use has been limited due to its tendency to lower high-density lipoprotein (HDL) cholesterol levels.[2] However, extensive research has revealed multifaceted anti-atherosclerotic mechanisms that are independent of its systemic lipid-lowering effects. This compound is an isotopically labeled version of Probucol, designed to offer a different pharmacokinetic profile. This guide focuses exclusively on the foundational in vitro mechanisms of action, which are shared by both Probucol and this compound.

The primary in vitro actions of this compound can be categorized into three core areas:

-

Potent Antioxidant Activity: Direct scavenging of free radicals and inhibition of lipid peroxidation.

-

Modulation of Macrophage Cholesterol Metabolism: Inhibition of foam cell formation and complex effects on cholesterol efflux pathways.

-

Anti-inflammatory Effects on Endothelial Cells: Downregulation of key adhesion molecules involved in atherosclerotic plaque formation.

Core Mechanism 1: Antioxidant Action

This compound is a powerful antioxidant that directly interferes with the oxidative processes central to the initiation and progression of atherosclerosis. Its primary antioxidant function in vitro is the inhibition of low-density lipoprotein (LDL) oxidation, a critical event that leads to the formation of atherogenic oxidized LDL (Ox-LDL).[3]

Inhibition of Lipid Peroxidation

Probucol integrates into lipoprotein particles and cellular membranes, where it acts as a chain-breaking antioxidant, effectively scavenging free radicals to prevent lipid peroxidation.[4]

Experimental Findings:

-

Incubation of LDL with endothelial cells or copper ions (Cu²⁺) leads to oxidative modification. The addition of Probucol (5 µM) prevents this modification, inhibiting the increase in lipid peroxides and the subsequent uptake of this LDL by macrophages.[3]

-

In cultured bovine endothelial cells, preincubation with Probucol protects against cytotoxicity and the accumulation of thiobarbituric acid-reacting substances (TBARS), a marker of lipid peroxidation, induced by Ox-LDL or cumene hydroperoxide.[4]

-

Studies using electron spin resonance (ESR) spectrometry have shown that Probucol dose-dependently scavenges 1,1-diphenyl-2-picrylhydrazyl (DPPH) radicals.[5]

Quantitative Data: Antioxidant Effects

| Parameter Measured | Cell/System Used | Treatment | Result | Reference(s) |

| LDL Oxidation | Human LDL + Endothelial Cells or Cu²⁺ | 5 µM Probucol | Complete inhibition of oxidative modification | [3] |

| Lipid Peroxidation (TBARS) | Rat Cortex Homogenate | Low-dose Probucol | Inhibition of TBARS formation | [5] |

| Radical Scavenging | DPPH Radicals (ESR) | Increasing concentrations of Probucol | Dose-dependent scavenging activity | [5] |

| Superoxide Scavenging | In vitro assay | Probucol | Demonstrated powerful superoxide scavenging | [6] |

Experimental Protocol: LDL Oxidation Inhibition Assay

Objective: To determine the ability of this compound to inhibit the copper-catalyzed oxidation of LDL in vitro.

-

LDL Isolation: Human LDL is isolated from fresh plasma of healthy donors by sequential ultracentrifugation. The purity and concentration of the isolated LDL are determined.

-

Preparation of Reagents: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO or ethanol). A solution of copper (II) sulfate (CuSO₄) is prepared in deionized water.

-

Oxidation Reaction: Isolated LDL (e.g., 100 µg/mL) is incubated in a phosphate-buffered saline (PBS) solution. This compound is added at various final concentrations (e.g., 1-10 µM), with a vehicle control.

-

Initiation of Oxidation: Oxidation is initiated by adding CuSO₄ to a final concentration of 5-10 µM. The mixture is incubated at 37°C.

-

Monitoring Oxidation: The kinetics of LDL oxidation are monitored by measuring the formation of conjugated dienes, which absorb light at 234 nm, using a spectrophotometer. The time course of absorbance is recorded, and the lag phase (the time before rapid oxidation begins) is calculated.

-

Data Analysis: An increase in the lag phase in the presence of this compound compared to the control indicates an inhibitory effect on LDL oxidation.

Logical Workflow: Inhibition of Foam Cell Formation

Caption: this compound inhibits the oxidation of LDL, preventing its uptake by macrophage scavenger receptors and subsequent transformation into a foam cell.

Core Mechanism 2: Modulation of Macrophage Cholesterol Metabolism

This compound significantly impacts cholesterol handling in macrophages, a key cell type in atherosclerosis. Its most notable effect is the inhibition of cholesterol efflux mediated by the ATP-binding cassette transporter A1 (ABCA1).

Inhibition of ABCA1-Mediated Cholesterol Efflux

ABCA1 is a crucial membrane transporter that facilitates the efflux of cholesterol from cells to lipid-poor apolipoprotein A-I (apoA-I), initiating the formation of HDL. Probucol has been shown to be a potent inhibitor of this pathway.

Mechanism of Inhibition:

-

Probucol impairs the translocation of the ABCA1 protein from intracellular compartments to the cell's plasma membrane. By preventing the transporter from reaching its site of action, it effectively blocks the efflux of cholesterol.

-

This inhibition is specific to the ABCA1 pathway; Probucol does not affect cholesterol efflux mediated by scavenger receptor class B type I (SR-BI) or by the ATP-binding cassette transporter G1 (ABCG1).

Contradictory Findings in Foam Cells:

-

While Probucol clearly inhibits ABCA1-mediated efflux in resting or non-foam cell macrophages, its effect in lipid-laden foam cells is more complex. Some studies suggest that in foam cells, Probucol may only partially inhibit efflux and that an ABCA1-independent pathway for cholesterol removal might be active.

Quantitative Data: Effects on Cholesterol Efflux

| Parameter Measured | Cell Type | Treatment | Result | Reference(s) |

| Cholesterol Efflux (ABCA1-mediated) | J774 Macrophages | Probucol | Up to 80% inhibition | [7] |

| Cholesterol Efflux to apoA-I | THP-1 Non-Foam Cells | Probucol | 31.5% inhibition | |

| Cholesterol Efflux to apoA-I | THP-1 Foam Cells | Probucol | 18.5% inhibition |

Experimental Protocol: Cholesterol Efflux Assay

Objective: To measure the effect of this compound on ABCA1-mediated cholesterol efflux from macrophages.

-

Cell Culture and Labeling: Macrophage cell lines (e.g., J774 or THP-1) are cultured in appropriate media. Cells are plated in multi-well plates and radiolabeled by incubating with [³H]-cholesterol for 24-48 hours.

-

ABCA1 Upregulation: To specifically study the ABCA1 pathway, its expression is often induced by treating the cells with a liver X receptor (LXR) agonist (e.g., T0901317) or cAMP analogs for 18-24 hours.

-

This compound Treatment: The cells are then treated with various concentrations of this compound or a vehicle control for a defined period (e.g., 1-4 hours).

-

Efflux Measurement: The treatment medium is removed, and the cells are incubated with a cholesterol acceptor, typically lipid-poor apoA-I (e.g., 10 µg/mL), for 4-6 hours.

-

Quantification: After the incubation, the medium containing the effluxed [³H]-cholesterol is collected. The cells remaining in the wells are lysed. The radioactivity in both the medium and the cell lysate is measured using a scintillation counter.

-

Data Analysis: Percent cholesterol efflux is calculated as: (radioactivity in medium) / (radioactivity in medium + radioactivity in cell lysate) * 100. The results from this compound-treated cells are compared to the vehicle control.

Signaling Pathway: Inhibition of ABCA1 Translocation

Caption: this compound inhibits the translocation of the ABCA1 transporter from intracellular compartments to the plasma membrane, blocking cholesterol efflux to ApoA-I.

Core Mechanism 3: Anti-inflammatory Action on Endothelial Cells

This compound exerts direct anti-inflammatory effects on vascular endothelial cells, which line the blood vessels. It inhibits the expression of adhesion molecules that are responsible for recruiting monocytes to the vessel wall—an early and critical step in atherogenesis.

Downregulation of Adhesion Molecules

In response to inflammatory stimuli like tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), endothelial cells upregulate the expression of adhesion molecules, including Vascular Cell Adhesion Molecule-1 (VCAM-1), E-selectin, and P-selectin. Probucol has been shown to suppress this response, likely through the inhibition of the NF-κB signaling pathway.[8][9]

Experimental Findings:

-

Pretreatment of Human Umbilical Vein Endothelial Cells (HUVECs) with Probucol significantly reduces the TNF-α-induced expression of VCAM-1 at both the mRNA and protein levels.

-

Probucol inhibits Ox-LDL-induced expression of P-selectin and E-selectin on endothelial cells.

-

This reduction in adhesion molecule expression leads to a functional decrease in the adhesion of monocytes to the endothelial cell layer.

Quantitative Data: Anti-inflammatory Effects

| Parameter Measured | Cell Type | Stimulant | This compound Concentration | Result | Reference(s) |

| VCAM-1 Protein Expression | HUVEC | TNF-α | 50 µM (48h) | ~45% reduction | |

| VCAM-1 mRNA Expression | HUVEC | TNF-α | 50 µM (48h) | ~40% reduction | |

| Monocyte Adhesion | Pig Aortic Endothelial Cells | Ox-LDL | 25-75 µM | Inhibition from 37.3% to ~15% | |

| P-selectin Expression | Pig Aortic Endothelial Cells | Ox-LDL | 25-75 µM | Reduction from 293 ng/ml to ~133 ng/ml | |

| E-selectin Expression | HUVEC | LPS | 0-5 µM | Dose-dependent downregulation |

Experimental Protocol: Monocyte Adhesion Assay

Objective: To assess the effect of this compound on monocyte adhesion to activated endothelial cells.

-

Endothelial Cell Culture: HUVECs are grown to confluence in multi-well plates.

-

Pre-treatment: The HUVEC monolayer is pre-treated with various concentrations of this compound or vehicle control for 24-48 hours.

-

Activation: The endothelial cells are activated by adding an inflammatory stimulus (e.g., TNF-α at 10 ng/mL or LPS at 1 µg/mL) for 4-6 hours in the continued presence of this compound.

-

Monocyte Labeling: A monocytic cell line (e.g., U937 or THP-1) is labeled with a fluorescent dye (e.g., Calcein-AM).

-

Co-incubation: The labeled monocytes are added to the activated HUVEC monolayer and incubated for 30-60 minutes to allow for adhesion.

-

Washing: Non-adherent monocytes are removed by gentle washing with PBS.

-

Quantification: The number of adherent monocytes is quantified by measuring the fluorescence in each well using a plate reader or by imaging with a fluorescence microscope.

-

Data Analysis: The fluorescence intensity, which is proportional to the number of adherent cells, is compared between this compound-treated and control groups.

Signaling Pathway: Inhibition of Endothelial Activation

Caption: this compound inhibits the NF-κB signaling pathway, preventing the transcription of adhesion molecules like VCAM-1 and E-selectin in endothelial cells.

Conclusion

The in vitro mechanism of action of this compound is characterized by a potent, multi-pronged anti-atherosclerotic profile. Its ability to act as a powerful antioxidant, inhibit key inflammatory pathways in endothelial cells, and modulate cholesterol metabolism in macrophages provides a strong foundation for its therapeutic potential. While the in vivo effects, particularly on HDL-C levels, require careful consideration, the in vitro evidence detailed in this guide highlights core cellular mechanisms that are highly relevant to the prevention of atherosclerotic lesion development. This compilation of quantitative data, detailed protocols, and pathway diagrams serves as a valuable resource for researchers and scientists working to further elucidate the role of Probucol and its analogs in cardiovascular disease.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Probucol inhibits oxidative modification of low density lipoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Probucol prevents oxidative injury to endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Probucol scavenged 1,1-diphenyl-2-picrylhydrazyl radicals and inhibited formation of thiobarbituric acid reactive substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Probucol, a superoxide free radical scavenger in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Probucol Pharmacological and Bio-Nanotechnological Effects on Surgically Transplanted Graft Due to Powerful Anti-Inflammatory, Anti-Fibrotic and Potential Bile Acid Modulatory Actions [mdpi.com]

Probucol-d6: A Technical Guide for its Application as an Internal Standard in Bioanalytical Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the scientific application of Probucol-d6, a deuterated analog of the lipid-lowering agent Probucol. Its primary role in research is as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of Probucol in biological matrices, a critical component in pharmacokinetic and bioequivalence studies. The use of a SIL-IS like this compound is considered best practice in bioanalytical method development, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, as it enhances the accuracy, precision, and robustness of the method.[1]

The Critical Role of Deuterated Internal Standards

In quantitative bioanalysis, especially when dealing with complex biological matrices such as plasma or urine, various factors can introduce variability and affect the accuracy of the results. These include inconsistencies in sample preparation, injection volume, and matrix effects—whereby components of the biological matrix can suppress or enhance the ionization of the analyte in the mass spectrometer.

A suitable internal standard is a compound that is chemically and physically similar to the analyte and is added at a known concentration to all samples, calibrators, and quality controls. By monitoring the ratio of the analyte's signal to that of the internal standard, variations introduced during the analytical workflow can be effectively normalized.

Deuterated internal standards, such as this compound, are the gold standard for LC-MS/MS analysis.[1] Since they are chemically identical to the analyte, they co-elute chromatographically and exhibit the same behavior during sample extraction and ionization. The mass difference due to the deuterium atoms allows the mass spectrometer to distinguish between the analyte and the internal standard, ensuring that the internal standard does not interfere with the measurement of the analyte.

Bioanalytical Workflow for Probucol Quantification using this compound

The following diagram illustrates a typical workflow for the quantification of Probucol in a biological matrix, such as plasma, using this compound as an internal standard.

Experimental Protocols

While a specific, published method detailing the use of this compound was not identified in the literature, a robust protocol can be constructed based on established methods for Probucol analysis and the principles of using deuterated internal standards. The following is a representative experimental protocol.

Sample Preparation: Protein Precipitation

-

To a 100 µL aliquot of plasma sample, add 10 µL of a working solution of this compound in methanol (concentration will depend on the expected range of Probucol concentrations).

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

Liquid Chromatography (LC)

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Isocratic or gradient elution tailored to achieve good separation |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 40°C |

Mass Spectrometry (MS)

The mass spectrometer would be operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the protonated or deprotonated molecule) and a specific product ion that is formed upon fragmentation.

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |

| Precursor Ion (Probucol) | m/z 515.5 (for [M-H]⁻)[2] |

| Product Ion (Probucol) | m/z 236.1[2] |

| Precursor Ion (this compound) | m/z 521.5 (Predicted for [M-H]⁻) |

| Product Ion (this compound) | To be determined experimentally, likely a similar fragmentation pattern to Probucol. |

| Collision Energy | To be optimized for maximum signal intensity |

| Dwell Time | 100-200 ms |

The logical relationship for the selection of the precursor and product ions for both the analyte and the internal standard is depicted in the following diagram.

Data Presentation

The following tables summarize the key quantitative data for a bioanalytical method using this compound.

Table 1: Mass Spectrometry Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| Probucol | 515.5 | 236.1 | ESI- |

| This compound | 521.5 (Predicted) | To be determined | ESI- |

Note: The precursor ion for Probucol is based on a published method using negative ionization mode.[2] The precursor for this compound is predicted based on a +6 mass unit shift from the addition of six deuterium atoms.

Table 2: Representative Liquid Chromatography Parameters

| Parameter | Value |

| Column Type | C18 |

| Column Dimensions | 50 mm x 2.1 mm |

| Particle Size | 3.5 µm |

| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

Conclusion

This compound serves as an indispensable tool in modern bioanalytical research for the accurate quantification of Probucol. Its use as a stable isotope-labeled internal standard in LC-MS/MS methods mitigates the impact of experimental variability and matrix effects, leading to highly reliable data for pharmacokinetic and other drug development studies. The methodologies outlined in this guide, though based on established principles and analogous methods, provide a strong framework for the development and validation of a robust bioanalytical assay for Probucol using this compound.

References

A Technical Guide to Probucol and its Deuterated Analog, Probucol-d6, in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Probucol is a unique lipid-lowering agent with potent antioxidant properties that has been the subject of extensive research for its role in managing hypercholesterolemia and preventing atherosclerosis. The development of deuterated analogs, such as Probucol-d6, represents a critical advancement in the bioanalytical toolkit required to accurately study the parent compound. This technical guide provides an in-depth comparison of non-deuterated Probucol and this compound, focusing on the mechanism of action of Probucol, the theoretical pharmacokinetic implications of deuteration, and the practical application of this compound as an internal standard in quantitative bioanalysis. Detailed experimental methodologies and signaling pathway diagrams are provided to support researchers in the field.

Introduction: Probucol and the Role of Deuteration

Probucol is a diphenolic compound with a distinct mechanism of action that sets it apart from other lipid-lowering drugs like statins. It primarily lowers low-density lipoprotein (LDL) cholesterol by increasing its fractional catabolism and may also inhibit cholesterol synthesis and absorption[1][2]. Furthermore, its strong antioxidant properties are thought to inhibit the oxidative modification of LDL, a key step in the development of atherosclerosis[3][4].

In drug development and clinical research, understanding a compound's pharmacokinetics—its absorption, distribution, metabolism, and excretion (ADME)—is paramount. The use of stable isotope-labeled internal standards (SIL-IS) is the gold standard for quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS). This compound, in which six hydrogen atoms on the isopropylidene bridge have been replaced with deuterium, serves this exact purpose.

Deuteration, the substitution of hydrogen (¹H) with its heavier, stable isotope deuterium (²H or D), creates a C-D bond that is stronger than the corresponding C-H bond. This can slow the rate of metabolic reactions that involve the cleavage of this bond, a phenomenon known as the "deuterium kinetic isotope effect" (KIE). While this effect can be exploited to create new chemical entities with improved pharmacokinetic profiles, the primary application for many deuterated compounds, including this compound, is to serve as ideal internal standards for accurate quantification of the non-deuterated parent drug in biological matrices.

Chemical Structures and Properties

Probucol and this compound are chemically identical, with the exception of the isotopic substitution at the propane-2,2-diyl group. This subtle change results in a slightly higher molecular weight for the deuterated version but does not alter its fundamental chemical reactivity or physical properties.

| Property | Non-Deuterated Probucol | This compound |

| Chemical Formula | C₃₁H₄₈O₂S₂ | C₃₁H₄₂D₆O₂S₂ |

| IUPAC Name | 4,4'-((propane-2,2-diyl)bis(sulfanediyl))bis(2,6-di-tert-butylphenol) | 4,4'-(((perdeuteropropane)-2,2-diyl)bis(sulfanediyl))bis(2,6-di-tert-butylphenol) |

| Molecular Weight | ~516.84 g/mol | ~522.88 g/mol |

| Appearance | White crystalline powder | White crystalline powder |

| Solubility | Insoluble in water, soluble in organic solvents | Insoluble in water, soluble in organic solvents |

Mechanism of Action of Probucol

Probucol's effects on lipid metabolism are multifaceted and complex, involving several key proteins and pathways. Unlike statins, its LDL-lowering effect is independent of the LDL receptor[4]. The primary mechanisms include:

-

Increased LDL Catabolism: Probucol modifies the structure of LDL particles, leading to their rapid clearance from circulation through non-LDL receptor pathways[4][5].

-

Antioxidant Activity: As a potent lipophilic antioxidant, Probucol incorporates into lipoprotein particles, protecting them from oxidative damage and thereby inhibiting the formation of pro-atherogenic foam cells[3][4].

-

Modulation of Reverse Cholesterol Transport (RCT): Probucol has a complex and debated effect on High-Density Lipoprotein (HDL) and RCT.

-

It has been shown to inhibit the ATP-binding cassette transporter A1 (ABCA1), which is crucial for the initial lipidation of apolipoprotein A-I to form nascent HDL particles[5][6][7].

-

It may increase the activity of Cholesteryl Ester Transfer Protein (CETP), which facilitates the transfer of cholesteryl esters from HDL to other lipoproteins, leading to lower HDL-C levels[5].

-

It may also enhance the hepatic uptake of HDL via the Scavenger Receptor Class B Type I (SR-BI)[5].

-

Despite lowering HDL-C levels, a traditionally negative indicator, Probucol's overall effect is considered anti-atherogenic, suggesting an acceleration of the RCT pathway, leading to greater cholesterol efflux from peripheral tissues to the liver for excretion[8].

Signaling Pathway Visualization

The following diagram illustrates the key pathways involved in Probucol's mechanism of action.

Caption: Probucol's multifaceted mechanism of action.

Comparative Pharmacokinetics: Probucol vs. This compound

Direct comparative pharmacokinetic studies between Probucol and this compound are not available in published literature, as this compound is not intended for therapeutic use. However, we can summarize the known pharmacokinetics of non-deuterated Probucol and discuss the theoretically expected impact of deuteration.

Pharmacokinetics of Non-Deuterated Probucol

Probucol is a highly lipophilic compound, which dictates its pharmacokinetic profile. Its absorption is limited and variable, but is enhanced when taken with food. It has an exceptionally long elimination half-life, likely due to extensive distribution into and slow release from adipose tissue.

| PK Parameter | Value (for Non-Deuterated Probucol) | Reference |

| Bioavailability | ~7% (variable, enhanced with food) | [3] |

| Time to Peak (Tₘₐₓ) | 20 to 50 days for maximal effect | |

| Elimination Half-life (t₁/₂) | 12 to >500 hours (multi-phasic) | [3] |

| Metabolism | Minimally renal | |

| Excretion | Primarily fecal | |

| AUC₂₄ₕ (Day 13, 500mg/day) | 198,500 - 244,700 µg·h/L |

The Deuterium Kinetic Isotope Effect (KIE)

The primary metabolic pathways for Probucol involve oxidation. The substitution of hydrogen with deuterium at the isopropylidene bridge—a potential site for metabolism by Cytochrome P450 (CYP) enzymes—can slow down this process.

-

Slower Metabolism: The C-D bond is stronger than the C-H bond, requiring more energy to break. This can lead to a decreased rate of metabolism for this compound compared to Probucol.

-

Longer Half-Life: A reduced metabolic rate would be expected to prolong the elimination half-life (t₁/₂) of this compound.

-

Increased Exposure: Slower clearance would result in a higher Area Under the Curve (AUC) for this compound, meaning greater total drug exposure over time.

This difference in metabolic rate is precisely why this compound is an excellent internal standard. During sample preparation and analysis, it behaves almost identically to the non-deuterated analyte but is distinguishable by its mass, allowing for precise correction of any variability.

Caption: The logical relationship of deuteration to pharmacokinetic changes.

Experimental Protocols: Bioanalysis Using this compound

The accurate quantification of Probucol in biological matrices like plasma or serum is essential for pharmacokinetic studies. The standard method is LC-MS/MS, using this compound as an internal standard.

Protocol: Quantification of Probucol in Human Plasma

Objective: To determine the concentration of Probucol in human plasma samples using a validated LC-MS/MS method with this compound as an internal standard.

1. Materials and Reagents:

-

Probucol analytical standard

-

This compound (Internal Standard, IS)

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid (or other appropriate modifier)

-

Human plasma (K₂EDTA)

-

Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) cartridges/solvents

2. Preparation of Standards and Quality Controls (QCs):

-

Prepare primary stock solutions of Probucol and this compound in a suitable organic solvent (e.g., methanol) at 1 mg/mL.

-

Create a series of working standard solutions of Probucol by serial dilution to cover the expected concentration range (e.g., 1 ng/mL to 1000 ng/mL).

-

Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL).

-

Spike blank human plasma with the Probucol working standards to create calibration standards (CS).

-

Spike blank human plasma with separate Probucol dilutions to create QC samples at low, medium, and high concentrations.

3. Sample Preparation (Protein Precipitation - PP):

-

Aliquot 100 µL of plasma sample (unknown, CS, or QC) into a microcentrifuge tube.

-

Add 20 µL of the this compound working solution to each tube (except for blanks) and vortex briefly.

-

Add 300 µL of cold acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or 96-well plate for analysis.

4. LC-MS/MS Conditions:

-

LC System: Agilent, Shimadzu, or Waters UPLC/HPLC system.

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: A suitable gradient to separate Probucol from matrix components (e.g., 5% B to 95% B over 3 minutes).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Triple quadrupole (e.g., Sciex, Thermo, or Waters).

-

Ionization Mode: Electrospray Ionization (ESI), Negative or Positive mode (to be optimized).

-

MRM Transitions:

-

Probucol: Optimize parent ion → fragment ion transition (e.g., m/z 515.3 → 141.1).

-

This compound: Optimize parent ion → fragment ion transition (e.g., m/z 521.3 → 147.1).

-

5. Data Analysis:

-

Integrate the peak areas for both the Probucol and this compound MRM transitions.

-

Calculate the peak area ratio (Probucol Area / this compound Area).

-

Construct a calibration curve by plotting the peak area ratio of the CS against their nominal concentrations.

-

Use a weighted (1/x²) linear regression to fit the curve.

-

Determine the concentration of Probucol in unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

Experimental Workflow Diagram

Caption: A typical bioanalytical workflow for Probucol quantification.

Conclusion

While non-deuterated Probucol continues to be a compound of interest for its unique anti-atherosclerotic and antioxidant properties, its deuterated analog, this compound, plays a distinctly different but equally vital role in the laboratory. The principles of the kinetic isotope effect suggest that this compound would exhibit altered pharmacokinetics, likely a slower metabolism and longer half-life. However, its true value lies in its function as a stable isotope-labeled internal standard. By providing a near-perfect proxy for the analyte during extraction and analysis, this compound enables the highly accurate and precise quantification required to rigorously evaluate the pharmacokinetics and clinical efficacy of Probucol itself. This guide provides the foundational knowledge and methodologies for researchers to effectively utilize both compounds in their drug development and research endeavors.

References

- 1. [Probucol: chemical structure, physical properties and assay methods (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Probucol | C31H48O2S2 | CID 4912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Direct quantification in bioanalytical LC-MS/MS using internal calibration via analyte/stable isotope ratio - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Probucol - Wikipedia [en.wikipedia.org]

A Deep Dive into the Biological Effects of Deuterium-Labeled Probucol: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Probucol, a lipophilic bisphenol with potent antioxidant and lipid-lowering properties, has long been a subject of interest in the management of hypercholesterolemia and the prevention of atherosclerosis. The strategic replacement of hydrogen atoms with their heavier isotope, deuterium, offers a promising avenue to enhance the pharmacokinetic and pharmacodynamic profile of Probucol. This technical guide provides a comprehensive overview of the known biological effects of Probucol and explores the anticipated advantages conferred by deuterium labeling. By leveraging the kinetic isotope effect (KIE), deuteration has the potential to slow the rate of metabolic degradation, thereby increasing systemic exposure and potentially amplifying the therapeutic efficacy of the parent compound. This document details the established mechanisms of action of Probucol, outlines experimental protocols for its evaluation, and presents a theoretical framework for the enhanced biological activity of its deuterated analogue.

Introduction to Probucol and the Rationale for Deuterium Labeling

Probucol is a unique hypolipidemic agent that, in addition to lowering low-density lipoprotein (LDL) cholesterol, exhibits strong antioxidant and anti-inflammatory effects.[1][2] Its primary mechanism of action involves inhibiting the oxidative modification of LDL, a key event in the pathogenesis of atherosclerosis.[3][4] Probucol has also been shown to influence cholesterol transport and modulate key signaling pathways involved in cellular stress responses.[5][6]

The therapeutic potential of Probucol has been explored in various conditions, including neurodegenerative diseases like Alzheimer's and Parkinson's disease, where oxidative stress and inflammation are major contributors to disease progression.[7][8] However, its clinical use has been hampered by factors such as variable absorption and a complex pharmacokinetic profile.[1]

Deuterium labeling, the substitution of protium (¹H) with deuterium (²H or D), is a well-established strategy in drug development to improve the metabolic stability of pharmaceuticals.[9][10] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can slow the rate of metabolic reactions that involve the cleavage of this bond, a phenomenon known as the deuterium kinetic isotope effect (KIE).[10] By selectively replacing hydrogen atoms at sites of metabolic vulnerability in the Probucol molecule, it is hypothesized that its pharmacokinetic profile can be significantly improved, leading to enhanced therapeutic outcomes.

Biological Effects and Mechanism of Action of Probucol

Lipid Metabolism and Antioxidant Activity

Probucol's primary recognized effect is on lipid metabolism. It modestly lowers LDL cholesterol levels but can also decrease high-density lipoprotein (HDL) cholesterol.[11] Its most significant contribution to cardiovascular health is believed to be its potent antioxidant activity. Probucol is highly lipophilic and incorporates into lipoprotein particles, where it effectively inhibits the copper-catalyzed and cell-mediated oxidation of LDL.[4][12] This is a critical step in preventing the formation of foam cells and the initiation of atherosclerotic plaques.[3]

Modulation of Cholesterol Efflux and the ABCA1 Transporter

The ATP-binding cassette transporter A1 (ABCA1) plays a crucial role in reverse cholesterol transport by mediating the efflux of cholesterol from peripheral cells to lipid-poor apolipoproteins. Studies have shown that Probucol can inhibit ABCA1-mediated cholesterol efflux.[5] This effect may contribute to the observed reduction in HDL levels.

Activation of the Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Probucol has been shown to activate the Nrf2/antioxidant response element (ARE) signaling pathway.[6][13] This activation leads to the upregulation of downstream targets such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), which play a vital role in protecting cells from oxidative stress and inflammation.[6][13]

Anticipated Effects of Deuterium Labeling on Probucol

Direct comparative data on deuterium-labeled Probucol is not extensively available in published literature. However, based on the principles of the kinetic isotope effect, several enhancements to its biological profile can be hypothesized.

Pharmacokinetics

The metabolism of Probucol is a key determinant of its systemic exposure and duration of action. By replacing hydrogens at metabolically labile positions with deuterium, it is anticipated that the rate of enzymatic degradation, likely mediated by cytochrome P450 enzymes, will be reduced. This would be expected to result in:

-

Increased half-life (t½): A slower rate of metabolism would lead to a longer persistence of the drug in the body.

-

Increased maximum plasma concentration (Cmax) and Area Under the Curve (AUC): Reduced first-pass metabolism and slower systemic clearance would lead to higher overall drug exposure.[10]

These anticipated pharmacokinetic improvements are summarized in the table below.

| Pharmacokinetic Parameter | Standard Probucol (Hypothesized) | Deuterated Probucol (Anticipated) |

| Bioavailability | Low to moderate | Increased |

| Half-life (t½) | Variable | Prolonged |

| Maximum Concentration (Cmax) | Moderate | Increased |

| Area Under the Curve (AUC) | Moderate | Increased |

| Metabolic Clearance | High | Reduced |

This table presents hypothesized changes based on the kinetic isotope effect and requires experimental verification.

Pharmacodynamics and Efficacy

By increasing the systemic exposure and maintaining therapeutic concentrations for a longer duration, deuterated Probucol is expected to exhibit enhanced pharmacodynamic effects. This could translate to:

-

More potent antioxidant activity: Sustained higher concentrations of the drug within lipoproteins could provide more robust and prolonged protection against oxidative damage.

-

Enhanced activation of the Nrf2 pathway: Increased intracellular concentrations could lead to a more significant and sustained activation of the Nrf2 signaling pathway and its downstream cytoprotective genes.

-

Improved efficacy in disease models: In models of atherosclerosis and neurodegenerative diseases, the enhanced pharmacokinetic profile could lead to superior therapeutic outcomes compared to the non-deuterated counterpart.

Experimental Protocols

The following sections detail the methodologies for key experiments to characterize and compare the biological effects of standard and deuterium-labeled Probucol.

Synthesis of Deuterium-Labeled Probucol

The synthesis of deuterated Probucol would involve the use of deuterated starting materials or reagents in a multi-step chemical synthesis.[9] For example, deuterated acetone or isopropanol could be used to introduce deuterium into the isopropylidene bridge of the Probucol molecule. The final product would be purified by chromatography and its identity and isotopic enrichment confirmed by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

In Vitro Antioxidant Activity Assay: Copper-Mediated LDL Oxidation

This assay assesses the ability of a compound to inhibit the oxidation of LDL, a key process in atherosclerosis.

Materials:

-

Human LDL, isolated by ultracentrifugation

-

Phosphate-buffered saline (PBS)

-

Copper (II) sulfate (CuSO₄) solution

-

Probucol and deuterium-labeled Probucol stock solutions (in a suitable solvent like DMSO)

-

Spectrophotometer capable of measuring absorbance at 234 nm

Procedure:

-

Dilute human LDL to a final concentration of 100 µg/mL in PBS.

-

Add various concentrations of Probucol or its deuterated analog to the LDL solution and incubate for 30 minutes at 37°C.

-

Initiate oxidation by adding CuSO₄ to a final concentration of 5 µM.

-

Monitor the formation of conjugated dienes by measuring the increase in absorbance at 234 nm over time at 37°C.

-

The lag phase, representing the time before rapid oxidation begins, is determined for each concentration. A longer lag phase indicates greater antioxidant activity.

Cell-Based Cholesterol Efflux Assay

This assay measures the ability of cells to efflux cholesterol to an acceptor, a key step in reverse cholesterol transport.

Materials:

-

J774A.1 murine macrophage cell line

-

RPMI-1640 medium supplemented with fetal bovine serum (FBS)

-

[³H]-cholesterol

-

Apolipoprotein A-I (ApoA-I)

-

Probucol and deuterium-labeled Probucol stock solutions

-

Scintillation counter

Procedure:

-

Plate J774A.1 cells in a 24-well plate and grow to confluence.

-

Label the cells with [³H]-cholesterol in RPMI-1640 medium containing 0.2% BSA for 24 hours.

-

Wash the cells and equilibrate with serum-free medium for 1 hour.

-

Treat the cells with various concentrations of Probucol or its deuterated analog for 4 hours.

-

Induce cholesterol efflux by adding ApoA-I (10 µg/mL) to the medium and incubate for 4 hours.

-

Collect the medium and lyse the cells.

-

Measure the radioactivity in the medium and the cell lysate using a scintillation counter.

-

Calculate the percentage of cholesterol efflux as: (radioactivity in medium / (radioactivity in medium + radioactivity in cell lysate)) x 100.

Nrf2 Pathway Activation Assay: Western Blot Analysis

This assay determines the activation of the Nrf2 pathway by measuring the protein levels of its downstream targets.

Materials:

-

Human retinal pigment epithelial (RPE) cells or other suitable cell line

-

Cell lysis buffer

-

Protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

Primary antibodies against HO-1, NQO1, and a loading control (e.g., β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagents and imaging system

Procedure:

-

Treat cells with Probucol or its deuterated analog at various concentrations for a specified time.

-

Lyse the cells and determine the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control to determine the relative protein expression.

Visualizations

Signaling Pathways

Caption: Probucol's multifaceted mechanism of action.

Experimental Workflows

Caption: Workflow for LDL oxidation assay.

Caption: Workflow for Nrf2 activation assay.

Conclusion

Deuterium labeling of Probucol represents a scientifically grounded strategy to enhance its therapeutic potential. By leveraging the kinetic isotope effect, it is anticipated that a deuterated analog will exhibit a superior pharmacokinetic profile, leading to increased systemic exposure and, consequently, more potent and sustained biological effects. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of such a novel therapeutic agent. Further research is warranted to synthesize and characterize deuterium-labeled Probucol and to validate these hypothesized benefits in preclinical and clinical studies. The insights gained from such investigations will be invaluable for the development of next-generation therapies for cardiovascular and neurodegenerative diseases.

References

- 1. Pharmacokinetics of probucol in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. abcam.cn [abcam.cn]

- 3. Studies on the mechanism of action of probucol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Probucol inhibits oxidative modification of low density lipoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Probucol enhances selective uptake of HDL-associated cholesteryl esters in vitro by a scavenger receptor B-I-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Activation of the Nrf2/ARE signaling pathway by probucol contributes to inhibiting inflammation and neuronal apoptosis after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The effect of probucol on HDL-mediated sterol translocation and efflux from cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. content-assets.jci.org [content-assets.jci.org]

- 9. BJOC - Deuterated reagents in multicomponent reactions to afford deuterium-labeled products [beilstein-journals.org]

- 10. X-MOL [m.x-mol.net]

- 11. Metabolic studies with probucol in hypercholesterolaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effect of antioxidant probucol on cell-mediated LDL oxidation in vitro and in vivo [pubmed.ncbi.nlm.nih.gov]

- 13. oncotarget.com [oncotarget.com]

Probucol-d6 as a Tracer in Metabolic Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Probucol, a unique diphenolic compound with potent antioxidant and lipid-modulating properties, has long been a subject of intense research in the field of metabolic diseases. The advent of stable isotope labeling has opened new avenues for meticulously tracing the metabolic fate of xenobiotics. This technical guide provides a comprehensive overview of the use of deuterated Probucol (Probucol-d6) as a tracer in metabolic studies. It delves into the core mechanisms of Probucol's action, detailed experimental protocols for utilizing this compound, and a summary of its quantitative effects on key metabolic parameters. This document is intended to serve as a foundational resource for researchers and professionals in drug development seeking to employ stable isotope-labeled Probucol in their investigations.

Introduction to Probucol

Probucol is a lipophilic antioxidant that was initially developed as a lipid-lowering agent.[1] While its use in clinical practice has been limited due to its effect on high-density lipoprotein (HDL) cholesterol levels, its unique mechanisms of action continue to make it a valuable tool in metabolic research.[2] Probucol's pleiotropic effects extend beyond lipid modulation to include significant anti-inflammatory and antioxidant activities.[3] The use of a deuterated analog, this compound, allows for precise tracing of its absorption, distribution, metabolism, and excretion (ADME) without altering its fundamental biochemical properties.[4]

Core Mechanisms of Action

Probucol exerts its effects on lipid metabolism and cellular redox status through a multi-faceted approach, influencing several key pathways.

Modulation of Cholesterol Transport

Probucol significantly impacts reverse cholesterol transport, a critical process for removing excess cholesterol from peripheral tissues. Its primary mechanisms include:

-

Inhibition of ATP-Binding Cassette Transporter A1 (ABCA1): Probucol has been shown to inhibit ABCA1-mediated cholesterol efflux from macrophages.[5][6][7] This transporter is crucial for the initial step of reverse cholesterol transport, where cholesterol is transferred from cells to lipid-poor apolipoprotein A-I (apoA-I).[8] Probucol appears to impair the translocation of ABCA1 to the plasma membrane.[5][7]

-

Modulation of Cholesteryl Ester Transfer Protein (CETP): Probucol increases the activity of CETP, a plasma protein that facilitates the transfer of cholesteryl esters from HDL to apolipoprotein B-containing lipoproteins.[9][10] This enhanced transfer is thought to accelerate the delivery of cholesterol to the liver for excretion.[2]

-

Upregulation of Scavenger Receptor Class B Type I (SR-BI): Probucol has been shown to increase the expression and activity of SR-BI in the liver.[2] SR-BI is a key receptor for the selective uptake of cholesteryl esters from HDL by the liver, the final step in reverse cholesterol transport.

Antioxidant Signaling

A key feature of Probucol is its potent antioxidant activity. This is primarily mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[11][12] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. By activating this pathway, Probucol enhances the cellular defense against oxidative stress.

This compound as a Metabolic Tracer

The use of stable isotope-labeled compounds, such as this compound, is a powerful technique in metabolic research. The deuterium atoms act as a "heavy" tag that can be detected by mass spectrometry, allowing researchers to distinguish the administered this compound from the endogenous pool of related molecules.[4] This enables precise quantification of its pharmacokinetic and pharmacodynamic properties.

Data Presentation: Quantitative Effects of Probucol

The following tables summarize the quantitative data on the effects of Probucol on various metabolic parameters as cited in the literature.

Table 1: Effects of Probucol on Plasma Lipids and Lipoproteins

| Parameter | Study Population | Probucol Dosage | Duration | % Change from Baseline | Reference(s) |

| Total Cholesterol | Hypercholesterolemic Patients | 1 g/day | 6 months | -16% | [13] |

| Hyperlipidemic Patients | 500 mg twice daily | Not Specified | -13.8% | [9][10] | |

| LDL Cholesterol | Hypercholesterolemic Patients | 1 g/day | 6 months | -14% | [13] |

| Hyperlipidemic Patients | 500 mg twice daily | Not Specified | -9.1% | [9][10] | |

| HDL Cholesterol | Hypercholesterolemic Patients | 1 g/day | 6 months | -41% | [13] |

| Hyperlipidemic Patients | 500 mg twice daily | Not Specified | -30% | [9][10] | |

| HDL2 Cholesterol | Hyperlipidemic Patients | 500 mg twice daily | Not Specified | -68% | [9] |

| HDL3 Cholesterol | Hyperlipidemic Patients | 500 mg twice daily | Not Specified | -21% | [9] |

| ApoLDL Fractional Catabolic Rate | Hypercholesterolemic Patients | Not Specified | 2-6 months | +23% | [14] |

Table 2: Effects of Probucol on Cholesterol Transport Proteins

| Protein/Activity | Model System | Probucol Concentration/Dosage | Duration | Observed Effect | Reference(s) |

| ABCA1-mediated Cholesterol Efflux | J774 Macrophages | 1 µM | 2 hours | 50% inhibition | [15] |

| THP-1 Macrophages | 1 µM | 2 hours | 30% inhibition | [15] | |

| BHK cells expressing human ABCA1 | Not Specified | Not Specified | 93% inhibition | [15] | |

| CETP Activity | Hyperlipidemic Patients | 500 mg twice daily | Not Specified | +30% | [9] |

| SR-BI Expression | Rabbit Liver | 1% in diet | 6 weeks | Upregulation | [2] |

Table 3: Pharmacokinetic Parameters of Probucol

| Parameter | Study Population | Dosage | Value | Reference(s) |

| AUC(24h) at Day 13 | Healthy Male Subjects | 250 mg once daily | 123,800 µg·h/L | [16] |

| Healthy Male Subjects | 500 mg once daily | 198,500 µg·h/L | [16] | |

| Healthy Male Subjects | 250 mg twice daily | 244,700 µg·h/L | [16] | |

| Accumulation Index for AUC(24h) | Healthy Male Subjects | 250 mg once daily | 2.5 | [16] |

| Healthy Male Subjects | 500 mg once daily | 2.85 | [16] | |

| Healthy Male Subjects | 250 mg twice daily | 4.21 | [16] |

Experimental Protocols

This section outlines detailed methodologies for key experiments involving this compound.

Synthesis of this compound

A plausible synthesis for this compound would adapt known methods for Probucol synthesis.[17] A potential route involves the use of deuterated acetone (acetone-d6) as a key starting material.

-

Step 1: Synthesis of 2,2-dithiopropane-1,1,1,3,3,3-d6. This can be achieved by reacting acetone-d6 with hydrogen sulfide in the presence of a suitable acid catalyst.

-

Step 2: Condensation with 2,6-di-tert-butylphenol. The deuterated dithiopropane is then reacted with two equivalents of 2,6-di-tert-butylphenol under acidic conditions to yield this compound.[17] The final product should be purified by recrystallization or chromatography and its identity and isotopic enrichment confirmed by mass spectrometry and NMR spectroscopy.

In Vivo Metabolic Tracer Study using this compound

Objective: To determine the pharmacokinetic profile and metabolic fate of Probucol in a preclinical model.

Materials:

-

This compound (synthesized and purified as described above)

-

Animal model (e.g., male Wistar rats)

-

Vehicle for oral administration (e.g., corn oil)

-

Blood collection supplies (e.g., heparinized tubes)

-

Tissue collection supplies

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Animal Acclimatization: Acclimatize animals to the experimental conditions for at least one week.

-

Dosing: Administer a single oral dose of this compound suspended in the vehicle to the animals. A typical dose might be in the range of 10-100 mg/kg body weight.

-

Blood Sampling: Collect blood samples via a cannulated vessel (e.g., jugular vein) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose).

-

Plasma Preparation: Centrifuge the blood samples to separate plasma and store at -80°C until analysis.

-

Tissue Harvesting: At the end of the study, euthanize the animals and collect relevant tissues (e.g., liver, adipose tissue, intestine).

-

Sample Preparation for LC-MS/MS:

-

Plasma: Perform a protein precipitation or liquid-liquid extraction of the plasma samples to isolate this compound and its potential metabolites.

-

Tissues: Homogenize the tissue samples and perform a suitable extraction procedure.

-

-

LC-MS/MS Analysis:

-

Use a validated LC-MS/MS method for the simultaneous quantification of this compound and its non-deuterated counterpart (if co-administered or for baseline comparison).

-

The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode to specifically detect the parent and fragment ions of both the deuterated and non-deuterated forms of Probucol.

-

-

Data Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for this compound. Analyze tissue samples to determine the distribution of the tracer.

In Vitro Nrf2 Activation Assay

Objective: To determine if Probucol activates the Nrf2 antioxidant response pathway in a cellular model.

Materials:

-

Cell line (e.g., human hepatoma HepG2 cells or macrophage-like RAW264.7 cells)

-

Cell culture medium and supplements

-

Probucol

-

Reagents for Western blotting (antibodies against Nrf2, Keap1, HO-1, NQO1, and a loading control like β-actin)

-

Reagents for quantitative real-time PCR (qRT-PCR) (primers for Nrf2 target genes)

-

Nuclear and cytoplasmic extraction kit

Procedure:

-

Cell Culture and Treatment: Culture the cells to a suitable confluency and then treat them with various concentrations of Probucol for a specified period (e.g., 6-24 hours).

-

Nuclear Translocation of Nrf2 (Western Blot):

-

Fractionate the cells into nuclear and cytoplasmic extracts using a commercial kit.

-

Perform Western blotting on both fractions using an antibody specific for Nrf2. An increase in Nrf2 in the nuclear fraction indicates activation.

-

-

Expression of Nrf2 Target Genes (Western Blot and qRT-PCR):

-

Lyse the whole cells and perform Western blotting to detect the protein levels of Nrf2 target genes such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).

-

Extract total RNA from the cells, reverse transcribe it to cDNA, and perform qRT-PCR using primers specific for HO-1 and NQO1 to quantify their mRNA expression levels.

-

-

Data Analysis: Quantify the protein bands from the Western blots and normalize to a loading control. Calculate the fold change in mRNA expression from the qRT-PCR data using the ΔΔCt method.

Visualizations: Signaling Pathways and Workflows

Probucol's Effect on Reverse Cholesterol Transport

Caption: Probucol's multifaceted impact on reverse cholesterol transport.

Probucol's Activation of the Nrf2 Antioxidant Pathway

Caption: Mechanism of Nrf2-mediated antioxidant response by Probucol.

Experimental Workflow for In Vivo this compound Tracer Study

Caption: Workflow for a preclinical metabolic study using this compound.

Conclusion

This compound serves as a powerful and precise tool for elucidating the complex metabolic effects of its parent compound. This technical guide provides a foundational framework for researchers and drug development professionals, offering insights into Probucol's mechanisms of action, detailed experimental protocols, and a summary of its quantitative impact on lipid metabolism. The use of such stable isotope tracers is invaluable for advancing our understanding of metabolic pathways and for the development of novel therapeutic strategies. The provided methodologies and data summaries are intended to facilitate the design and interpretation of future metabolic studies involving Probucol and its deuterated analogs.

References

- 1. pharmacy180.com [pharmacy180.com]

- 2. New Evidence of Probucol on Cardiovascular Events - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. ahajournals.org [ahajournals.org]

- 6. ahajournals.org [ahajournals.org]

- 7. Probucol inhibits ABCA1-mediated cellular lipid efflux - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Mechanisms of HDL reduction after probucol. Changes in HDL subfractions and increased reverse cholesteryl ester transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

- 11. Activation of the Nrf2/ARE signaling pathway by probucol contributes to inhibiting inflammation and neuronal apoptosis after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]

- 12. oncotarget.com [oncotarget.com]

- 13. Metabolic studies with probucol in hypercholesterolaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Influence of probucol on cholesterol and lipoprotein metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Probucol treatment is associated with an ABCA1-independent mechanism of cholesterol efflux to lipid poor apolipoproteins from foam cell macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pharmacokinetics and tolerability of probucol after multiple oral administrations in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. CN103145595B - Synthesis method of probucol - Google Patents [patents.google.com]

Investigating the Antioxidant Properties of Probucol-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Probucol, a lipid-lowering agent with potent antioxidant properties, has been the subject of extensive research for its role in mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases. This technical guide explores the antioxidant characteristics of Probucol, with a specific focus on its deuterated analog, Probucol-d6. While direct experimental data on this compound is limited, this document extrapolates from the wealth of information available for Probucol to provide a comprehensive overview of its expected antioxidant mechanisms, relevant signaling pathways, and detailed experimental protocols for its investigation. The inclusion of deuterium in the this compound structure is anticipated to enhance its metabolic stability, potentially prolonging its antioxidant effects. This guide serves as a foundational resource for researchers embarking on the study of this compound's antioxidant potential.

Introduction to Probucol and the Role of Deuteration

Probucol is a diphenolic compound that has demonstrated significant antioxidant activity, primarily by acting as a free radical scavenger and inhibiting the oxidation of low-density lipoprotein (LDL) cholesterol.[1][2] This action is crucial in the context of atherosclerosis, as oxidized LDL is a key contributor to plaque formation.[3] Beyond its impact on LDL, Probucol's antioxidant effects extend to protecting cellular membranes and biological molecules from oxidative damage.

The introduction of deuterium at specific molecular positions, creating this compound, is a strategic modification aimed at improving the compound's pharmacokinetic profile. Deuteration can slow the rate of metabolic breakdown, leading to a longer half-life and sustained therapeutic action. This enhanced metabolic stability is expected to translate to more durable antioxidant effects in vivo.

Mechanisms of Antioxidant Action

The antioxidant properties of Probucol, and by extension this compound, are multifaceted and involve both direct and indirect mechanisms:

-

Direct Free Radical Scavenging: Probucol is a powerful scavenger of superoxide free radicals.[4] Its phenolic hydroxyl groups can donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby terminating damaging free radical chain reactions.[5]

-

Inhibition of Lipid Peroxidation: Probucol effectively suppresses the oxidation of lipids, a critical process in cellular damage.[6][7] It has been shown to inhibit the peroxidation of methyl linoleate and soybean phosphatidylcholine liposomal membranes.[6]

-

Enhancement of Endogenous Antioxidant Systems: Probucol has been observed to increase the activity of key antioxidant enzymes, including superoxide dismutase (SOD), glutathione peroxidase (GSHPx), and catalase.[8][9][10] This boosts the cell's intrinsic ability to combat oxidative stress.

-

Modulation of Signaling Pathways: Probucol can influence cellular signaling pathways involved in the oxidative stress response. A key pathway is the Keap1/Nrf2 signaling pathway, which plays a vital role in regulating the expression of antioxidant and cytoprotective genes.[11][12][13]

Quantitative Data on Antioxidant Activity of Probucol

While specific quantitative data for this compound is not yet available in the public domain, the following tables summarize key findings for the parent compound, Probucol. These values provide a benchmark for the expected antioxidant efficacy of this compound.

| Parameter | Model System | Probucol Concentration | Result | Reference |

| Inhibition of Lipid Peroxidation | Copper ion-induced in human monocytes | 10-80 µmol/L | Reduction from 15.30 to 7.74 µmol MDA/g cell protein | [7] |

| Inhibition of LDL Oxidation | Oxidized macrophage-mediated | 40 µmol/L | Reduction from 5.18 to 1.65 µmol MDA/g cell protein | [7] |

| Inhibition of Linoleic Acid Peroxidation | Emulsion | 25, 50, 75 µg/ml | 97.7%, 98.6%, 100% inhibition respectively | [14] |

| Antioxidant Activity vs. α-tocopherol | Oxidation of methyl linoleate in hexane | Not Specified | 17.5-fold less active than α-tocopherol | [6] |

| Suppression of LDL Oxidation | In vitro | Not Specified | As efficient as α-tocopherol | [6] |

| Biomarker | Condition | Treatment | Effect | Reference |

| Superoxide Dismutase (SOD) | Diabetic Cardiomyopathy in rats | Probucol (10 mg/kg i.p.) | Increased myocardial SOD activity | [9] |

| Glutathione Peroxidase (GSHPx) | Diabetic Cardiomyopathy in rats | Probucol (10 mg/kg i.p.) | Increased myocardial GSHPx activity | [9] |

| Thiobarbituric Acid Reactive Substances (TBARS) | Diabetic Cardiomyopathy in rats | Probucol (10 mg/kg i.p.) | Decreased TBARS in diabetic animals | [9] |

| Glutathione (GSH) | Transient Forebrain Ischemia in rats | Probucol | Attenuated the loss of total glutathione | [15] |

| Adenosine Triphosphate (ATP) | Transient Forebrain Ischemia in rats | Probucol | Complete reversal of the decrease in ATP | [16] |

| Total Nitrate/Nitrite (NOx) | Transient Forebrain Ischemia in rats | Probucol | Attenuated the increase in NOx production | [16] |

Experimental Protocols for Assessing Antioxidant Properties

The following are detailed methodologies for key in vitro experiments to characterize the antioxidant properties of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH free radical.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in methanol or ethanol.

-

Prepare a working solution of DPPH in the same solvent (typically 0.1 mM). The solution should have a deep violet color.

-

In a microplate or cuvette, add a specific volume of the this compound solution at various concentrations.

-

Add a fixed volume of the DPPH working solution to each well/cuvette and mix thoroughly.

-

Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measure the absorbance of the solution at a wavelength of approximately 517 nm.

-

A control containing only the solvent and DPPH solution should be measured.

-

The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation.

Materials:

-

This compound

-

ABTS diammonium salt

-

Potassium persulfate

-

Phosphate buffered saline (PBS) or ethanol

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare the ABTS radical cation (ABTS•+) solution by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare various concentrations of this compound in the appropriate solvent.

-

Add a small volume of the this compound solution to a fixed volume of the diluted ABTS•+ solution.

-

Incubate at room temperature for a specific time (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

A control containing the solvent and ABTS•+ solution is also measured.

-

The percentage of inhibition is calculated similarly to the DPPH assay.

Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Materials:

-

This compound

-

FRAP reagent (containing TPTZ, FeCl₃, and acetate buffer)

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare the FRAP reagent fresh by mixing TPTZ solution, FeCl₃ solution, and acetate buffer (pH 3.6) in a 1:1:10 ratio.

-

Warm the FRAP reagent to 37°C.

-

Prepare various concentrations of this compound.

-

Add a small volume of the this compound solution to a fixed volume of the FRAP reagent.

-

Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).

-

Measure the absorbance of the resulting blue-colored solution at 593 nm.

-

A standard curve is typically generated using a known antioxidant, such as FeSO₄ or Trolox.

-

The antioxidant capacity of this compound is expressed as equivalents of the standard.

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay provides a more biologically relevant measure of antioxidant activity.

Materials:

-